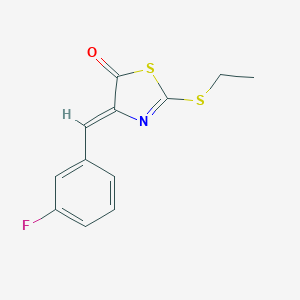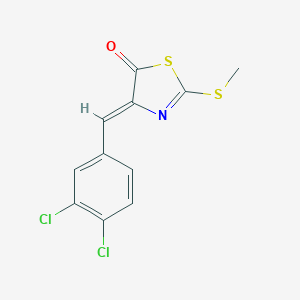
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various biological studies.
Mecanismo De Acción
The mechanism of action of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been proposed that the compound inhibits the growth of bacteria by disrupting their cell membrane. The compound has also been found to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties. Further studies are needed to elucidate the exact mechanism of action of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one.
Biochemical and Physiological Effects
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs. Additionally, 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been found to modulate the immune system by inhibiting the production of certain cytokines. The compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its ability to exhibit multiple biological effects. This makes it a versatile compound that can be used in a wide range of studies. Additionally, the compound has been found to be relatively safe and non-toxic, making it suitable for in vitro and in vivo studies.
However, there are also limitations associated with the use of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments. The compound has low solubility in water, which can make it difficult to work with. Additionally, the compound has not been extensively studied for its long-term effects, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions that can be explored in the study of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one. One area of research that can be explored is the development of new antibiotics based on the compound. The antibacterial properties of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one make it a promising candidate for the development of new antibiotics that can combat antibiotic-resistant bacteria.
Another area of research that can be explored is the development of new anticancer drugs based on the compound. The ability of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one to induce apoptosis in cancer cells makes it a potential candidate for the development of new anticancer drugs that can target specific types of cancer.
Finally, the compound can be further studied for its potential use in the treatment of inflammatory diseases. The anti-inflammatory properties of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one make it a promising candidate for the development of new drugs that can treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one is a promising compound that has potential applications in scientific research. The compound exhibits several biochemical and physiological effects, making it a versatile candidate for various biological studies. Further research is needed to fully understand the mechanism of action of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one and to explore its potential applications in the development of new antibiotics, anticancer drugs, and anti-inflammatory agents.
Métodos De Síntesis
The synthesis of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 3-fluorobenzaldehyde. The final product is obtained by the addition of sulfur to the reaction mixture. The synthesis method has been optimized to obtain high yields of the product, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and anticancer properties. The compound has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system. Additionally, 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been found to inhibit the growth of several pathogenic bacteria, making it a promising candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one |
|---|---|
Fórmula molecular |
C12H10FNOS2 |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
(4Z)-2-ethylsulfanyl-4-[(3-fluorophenyl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C12H10FNOS2/c1-2-16-12-14-10(11(15)17-12)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3/b10-7- |
Clave InChI |
IRAHFKBFTDWWPS-YFHOEESVSA-N |
SMILES isomérico |
CCSC1=N/C(=C\C2=CC(=CC=C2)F)/C(=O)S1 |
SMILES |
CCSC1=NC(=CC2=CC(=CC=C2)F)C(=O)S1 |
SMILES canónico |
CCSC1=NC(=CC2=CC(=CC=C2)F)C(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[10-bromo-6-(2,3-dichlorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307525.png)
![(5Z)-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307526.png)
![2-Bromo-6-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxyphenyl butyrate](/img/structure/B307527.png)
methyl]-2-methyl-1H-indole](/img/structure/B307528.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307529.png)
![3-[(2-chloro-4,5-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307532.png)
![(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307533.png)
![[6-(5-bromo-2,3-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307534.png)
![1-[10-bromo-6-(5-bromofuran-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307535.png)
![{6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone](/img/structure/B307536.png)

![7-Butyryl-6-(4-methoxy-1-naphthyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307538.png)
![4-[7-Acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenyl acetate](/img/structure/B307542.png)
![3-(Allylsulfanyl)-10-bromo-6-(3,5-dichloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307543.png)